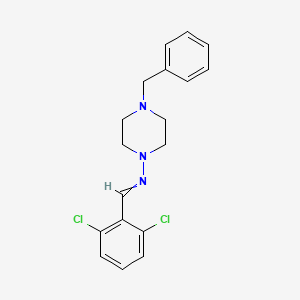

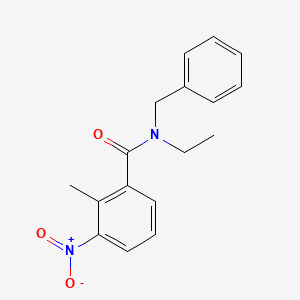

![molecular formula C21H28N2O2 B5667640 1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5667640.png)

1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar piperazine derivatives often involves reactions that introduce polar functional groups to reduce lipophilicity, aiming for therapeutic or diagnostic applications. For example, analogues of σ receptor ligand PB28 were designed with reduced lipophilicity by substituting methylene groups with more polar functional groups, showing moderate activity at the P-gp efflux pump (Abate et al., 2011). Another approach involved the synthesis of 5-HT7 receptor antagonists from piperazine derivatives, indicating the versatility of piperazine scaffolds for synthesizing receptor-targeted molecules (Yoon et al., 2008).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. Studies have focused on understanding how modifications to the piperazine scaffold affect receptor affinity and selectivity. For instance, compounds derived from the σ2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine exhibited high affinities for σ2 receptors, demonstrating the impact of structural changes on biological activity (Berardi et al., 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of mononuclear transition metal dithiocarbamate complexes featuring piperazine-based ligands showcases the chemical versatility and reactivity of these compounds (Verma & Singh, 2015).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as lipophilicity, are critical for their biological efficacy. The design of analogues with specific physical properties can enhance their applicability in diagnostic or therapeutic contexts. For instance, compounds with adjusted lipophilicity have been explored for potential use as positron emission tomography (PET) radiotracers, emphasizing the importance of physical properties in the development of diagnostic agents (Abate et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, dictate the potential uses of piperazine derivatives. The exploration of different functional groups and their impact on chemical behavior is essential for tailoring compounds for specific applications. Studies on the antibacterial activity of piperazine compounds, for example, highlight the relationship between chemical structure and biological activity (Xu et al., 2012).

Eigenschaften

IUPAC Name |

1-[4-[(4-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-16(2)14-21(24)23-12-10-22(11-13-23)15-17-8-9-20(25-3)19-7-5-4-6-18(17)19/h4-9,16H,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZVLNAEBUBABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

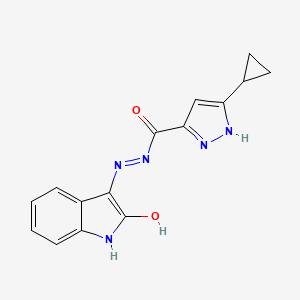

![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)

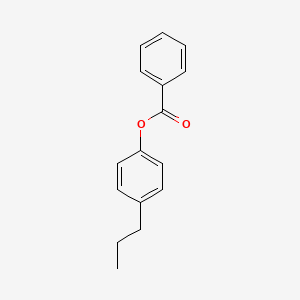

![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667580.png)

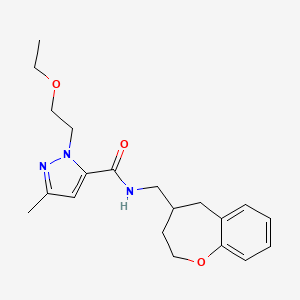

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5667599.png)

![N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)

![1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)

![(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5667622.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)